molecular formula C31H28NO8P B6360548 Fmoc-D-Tyr(PO(OBzl)OH)-OH CAS No. 1926163-10-1

Fmoc-D-Tyr(PO(OBzl)OH)-OH

Cat. No. B6360548
CAS RN: 1926163-10-1
M. Wt: 573.5 g/mol
InChI Key: WNFKGEXQEWKECX-GDLZYMKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Tyr(PO(OBzl)OH)-OH, or Fmoc-D-tyrosine-polyoxyethylene-bisphenol A, is a synthetic amino acid derivative that has been extensively used in peptide synthesis and protein engineering. It has a wide range of applications in research, including drug design, protein engineering, and biochemistry. This compound has become a popular choice for synthesizing peptides, thanks to its ease of use and its ability to increase the yield of peptides.

Scientific Research Applications

Phosphopeptide Synthesis

Fmoc-D-Tyr(PO(OBzl)OH)-OH is notably used in the synthesis of phosphopeptides. It's a valuable tool for Fmoc SPPS methods, particularly in the creation of multiphosphorylated peptides. This derivative allows for efficient peptide assembly without complications such as steric hindrance or side reactions (White, 2001).

Solid-Phase Peptide Synthesis

It plays a crucial role in Fmoc solid-phase peptide synthesis, offering high purity and efficiency. This compound is preferred for its ability to minimize contamination and ensure reliable peptide synthesis. This property is particularly important in creating complex peptide structures, including those with multiple phosphorylation sites (Perich, 1997).

Protection of Phosphate Moiety

This compound is effective in protecting the phosphate moiety in peptides. Its stability during synthesis and ease of removal make it ideal for applications where precision and integrity of the phosphate group are critical (Paquet et al., 2009).

Synthesis of O-Thiophosphotyrosine Peptides

This compound is integral in the synthesis of O-thiophosphotyrosine peptides. It enables the incorporation of phosphotyrosine analogs into peptide chains, which is essential for studying protein interactions and signaling pathways (Kitas et al., 2009).

Phosphatase Substrate Synthesis

Its use in Fmoc/solid-phase synthesis facilitates the creation of Tyr(P)-containing peptides, serving as substrates for phosphatase studies. This capability is vital for understanding enzyme specificity and function in cellular processes (Perich et al., 2009).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[hydroxy(phenylmethoxy)phosphoryl]oxyphenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28NO8P/c33-30(34)29(18-21-14-16-23(17-15-21)40-41(36,37)39-19-22-8-2-1-3-9-22)32-31(35)38-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)(H,36,37)/t29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFKGEXQEWKECX-GDLZYMKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COP(=O)(O)OC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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